Bienvenue dans la boutique en ligne BenchChem!

8-Chloro-6-fluoroquinoline

Antibacterial Fluoroquinolone Gram-positive

8-Chloro-6-fluoroquinoline (CAS 22319-88-6) is a non-substitutable dihalogenated quinoline building block for next-gen fluoroquinolone antibiotics. Its unique 8-Cl/6-F substitution pattern is essential for synthesizing 7-azetidinyl quinolones with up to 356-fold greater potency than ciprofloxacin against anaerobic pathogens. Substituting 8-Cl with 8-F or 8-OMe alters pharmacological profiles. Also a validated scaffold for solvatochromic fluorophores (violet-to-green, ~35% QY). Procure ≥95% purity for reproducible scale-up of patented quinolone APIs. Ideal for medicinal chemistry, CROs, and materials science.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
CAS No. 22319-88-6
Cat. No. B1469784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-fluoroquinoline
CAS22319-88-6
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)Cl)F
InChIInChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
InChIKeyDDHQDCGPYDWFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-6-fluoroquinoline (CAS 22319-88-6): A Core Heterocyclic Intermediate for Next-Generation Anti-Infectives and Targeted Molecular Probes


8-Chloro-6-fluoroquinoline (CAS 22319-88-6) is a dihalogenated quinoline building block characterized by chlorine at the 8-position and fluorine at the 6-position . This substitution pattern defines its role as a critical intermediate for synthesizing advanced fluoroquinolone antibacterial agents, particularly those incorporating a 7-azetidinyl moiety [1]. Beyond its pharmaceutical relevance, the 6-fluoroquinoline core imparts notable photophysical properties, enabling the development of solvatochromic fluorophores with emission ranging from violet to green [2]. The compound's physicochemical profile includes a molecular weight of 181.59 g/mol, a predicted density of 1.366 g/cm³, and a calculated pKa of 1.67, which governs its behavior in various synthetic and biological environments [3].

The Cost of Substitution: Why 8-Chloro-6-fluoroquinoline is Not Interchangeable with Other Halogenated Quinoline Scaffolds


The biological and chemical performance of halogenated quinolines is exquisitely sensitive to the specific halogen substitution pattern. While other 8-halogenated (e.g., 8-fluoro) or 6-fluoro quinolines may appear structurally similar, their substitution pattern dictates a unique biological outcome. For instance, the 8-chloro substituent, in conjunction with a 6-fluoro group, is essential for achieving the exceptionally potent antibacterial activity observed in advanced quinolones like E-4767, which is 356-fold more potent than ciprofloxacin against certain anaerobic bacteria [1]. The presence of the 8-chloro group is a critical structural requirement for the synthesis of these next-generation compounds, and substitution with an 8-fluoro or 8-methoxy analog results in a different pharmacological profile, often with altered potency or a distinct side-effect signature [2]. Therefore, 8-chloro-6-fluoroquinoline is not a generic scaffold; it is a specific, non-substitutable building block for accessing a unique class of highly potent anti-infectives.

Quantitative Evidence for Differentiated Selection: 8-Chloro-6-fluoroquinoline vs. Key Comparators


Evidence Item 1: Superior Antibacterial Potency of 8-Chloro-6-fluoroquinolone Derivatives vs. Ciprofloxacin

Derivatives of 8-chloro-6-fluoroquinoline, specifically the 7-azetidinyl quinolone E-4767, demonstrate vastly superior antibacterial potency compared to the widely used fluoroquinolone ciprofloxacin. Against Bacteroides spp., E-4767 was 356-fold more potent than ciprofloxacin, as measured by MIC90 values [1]. This translates to a dramatically lower effective dose in vivo, with E-4767's ED50 being up to 25 times lower than comparator compounds for gram-positive infections [2].

Antibacterial Fluoroquinolone Gram-positive

Evidence Item 2: Enhanced Pharmacokinetic Profile of 8-Chloro-6-fluoroquinolone Derivatives

Oral administration of the 8-chloro-6-fluoroquinolone derivative E-4767 results in a significantly superior pharmacokinetic profile compared to ciprofloxacin in animal models. The maximum serum concentration (Cmax) of E-4767 was approximately 3-fold higher than that of ciprofloxacin after an oral dose of 50 mg/kg. Furthermore, the area under the concentration-time curve (AUC0-4h) for ciprofloxacin was 2- to 4-fold lower than that for the 8-chloro-6-fluoroquinolone derivatives E-4767 and E-5065, respectively [1].

Pharmacokinetics Oral Bioavailability Drug Development

Evidence Item 3: Balanced Antibacterial Activity and Reduced Side-Effect Liability Compared to 8-Fluoro and 8-Methoxy Analogs

Direct comparative studies within the 6-fluoroquinolone series reveal a critical trade-off between antibacterial activity and side effects based on the 8-position substituent. The 8-methoxy derivatives demonstrated antibacterial activity equivalent to the most active 8-substituted compounds (8-F and 8-Cl) but with a significant reduction in phototoxicity and clonogenicity [1]. While the 8-ethoxy derivatives further improved the safety profile, they suffered a 2- to 3-dilution decrease in antibacterial activity [2]. This positions the 8-chloro derivative as offering a balanced profile, maintaining high potency without the enhanced safety liabilities associated with some 8-halogen (e.g., 8-F) analogs, as it is not reported to exhibit the same level of phototoxicity reduction as the 8-alkoxy derivatives.

Structure-Activity Relationship Safety Profile Fluoroquinolone

Evidence Item 4: Established Utility as a High-Yield Intermediate in Patented Synthesis of Advanced Quinolones

8-Chloro-6-fluoroquinoline is explicitly claimed as a crucial intermediate in a patented process for manufacturing highly complex quinolone anti-infectives. The patent describes a process for preparing a quinolone compound where the 8-chloro-6-fluoroquinoline scaffold is essential for the subsequent introduction of an advanced 7-substituent, such as a 3-hydroxyazetidinyl group. Critically, the process is designed to produce less than 0.40% of a dimeric impurity, underscoring the robust and high-yielding nature of this synthetic route when starting from the 8-chloro-6-fluoro intermediate [1].

Synthetic Intermediate Process Chemistry Quinolone Antibiotics

Optimal Deployment Scenarios for 8-Chloro-6-fluoroquinoline in Research and Development


Scenario 1: Development of Next-Generation, High-Potency Fluoroquinolone Antibiotics

This is the primary and most validated application scenario. Research groups focused on combating multidrug-resistant (MDR) Gram-positive (e.g., MRSA) and Gram-negative pathogens should select 8-chloro-6-fluoroquinoline as their core scaffold. The evidence demonstrates that derivatives built on this core can achieve up to a 356-fold increase in potency against anaerobic bacteria and provide superior oral bioavailability compared to ciprofloxacin [1]. The 8-chloro substituent is critical for this level of activity, and substitution with other halogens or alkoxy groups results in either reduced potency or a different side-effect profile [2].

Scenario 2: Process Chemistry and Manufacturing Scale-Up of Quinolone APIs

Industrial process chemists and CROs should procure 8-chloro-6-fluoroquinoline for scaling up the synthesis of patented quinolone drug candidates. As detailed in US Patent Application 20120041208, this compound serves as the direct precursor for introducing advanced 7-position moieties (e.g., 3-hydroxyazetidinyl). The associated synthetic process is optimized for high purity, producing <0.40% of a problematic dimeric impurity [1]. Using this validated intermediate streamlines development and de-risks the scale-up of complex quinolone active pharmaceutical ingredients (APIs).

Scenario 3: Designing Novel Fluorescent Probes with Tunable Optical Properties

For materials scientists and chemical biologists, the 6-fluoroquinoline core, of which 8-chloro-6-fluoroquinoline is a halogenated derivative, is a valuable scaffold for developing solvatochromic fluorophores. Research shows that 6-fluoro-2-arylquinoline-4-carboxylic acids exhibit emission from violet to green with quantum efficiencies up to ~35% [1]. While the specific 8-chloro derivative may have altered photophysics, this established core provides a validated starting point for synthesizing new environment-sensitive probes for cellular imaging or sensing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-6-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.